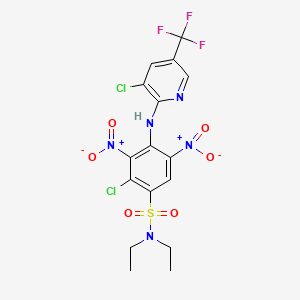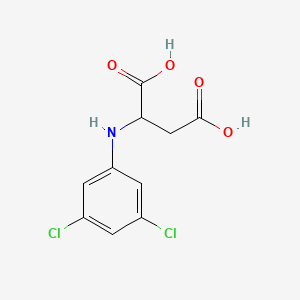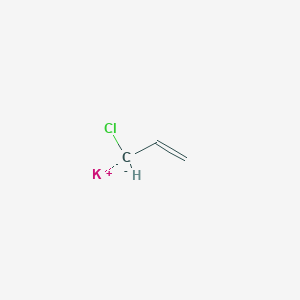
potassium;3-chloroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;3-chloroprop-1-ene, also known as 3-chloroprop-1-ene, is an organic compound with the formula C3H5Cl. It is a colorless liquid that is insoluble in water but soluble in common organic solvents. This compound is primarily used as an intermediate in the production of various chemicals and materials, including plastics and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-chloroprop-1-ene can be synthesized through the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at 500°C, 3-chloroprop-1-ene predominates, being formed via a free radical reaction .
Industrial Production Methods
On an industrial scale, 3-chloroprop-1-ene is produced by the chlorination of propylene. This process involves the reaction of propylene with chlorine gas at elevated temperatures, typically around 500°C, to yield 3-chloroprop-1-ene as the main product .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide results in the formation of prop-2-en-1-ol.
Oxidative Addition: It can undergo oxidative addition to palladium (0) to give allylpalladium chloride dimer.
Major Products Formed
Prop-2-en-1-ol: Formed by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide.
Allylpalladium Chloride Dimer: Formed through oxidative addition to palladium (0).
Applications De Recherche Scientifique
3-chloroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of plastics and other materials.
Mécanisme D'action
The mechanism of action of 3-chloroprop-1-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Chloride: Another chlorinated derivative of propylene with similar reactivity.
1,2-Dichloropropane: Formed at lower temperatures during the chlorination of propylene.
Uniqueness
3-chloroprop-1-ene is unique due to its specific reactivity and applications as an intermediate in the production of various chemicals and materials. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
138805-25-1 |
|---|---|
Formule moléculaire |
C3H4ClK |
Poids moléculaire |
114.61 g/mol |
Nom IUPAC |
potassium;3-chloroprop-1-ene |
InChI |
InChI=1S/C3H4Cl.K/c1-2-3-4;/h2-3H,1H2;/q-1;+1 |
Clé InChI |
NBXATYLCGYNYDA-UHFFFAOYSA-N |
SMILES canonique |
C=C[CH-]Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
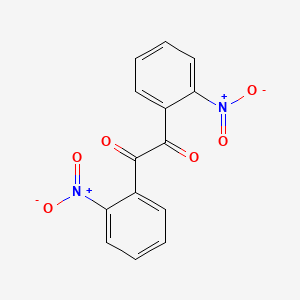
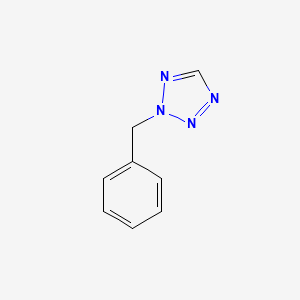
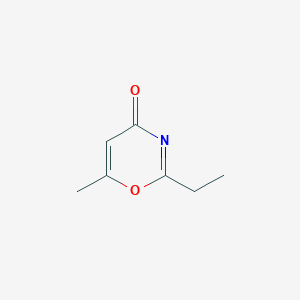
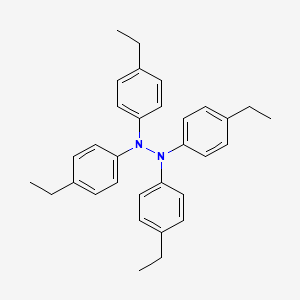
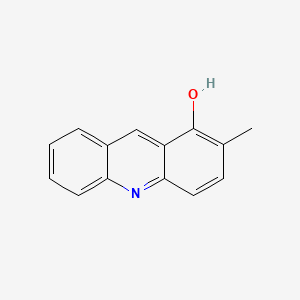

![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
